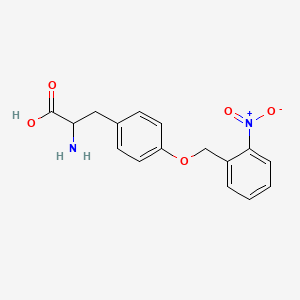

2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid

Description

2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid is a synthetic amino acid derivative featuring a phenylalanine backbone modified at the para-position of the phenyl ring with a 2-nitrobenzyloxy group. This structural modification introduces a nitro (-NO₂) substituent on the benzyl moiety, which imparts distinct electronic and steric properties. The compound is often utilized in its hydrochloride salt form (CAS: 207727-86-4; molecular weight: 352.77 g/mol) to enhance solubility and stability for research applications .

Properties

IUPAC Name |

2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFOHNAFILVHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid generally follows a multistep approach:

- Starting from phenylalanine or its derivatives, selective functionalization of the phenyl ring is achieved.

- Introduction of the 2-nitrobenzyl protecting group via ether formation at the para position of the phenyl ring.

- Protection and deprotection of amino and carboxyl groups as needed to facilitate selective reactions.

- Nitration and reduction steps to install and manipulate the nitro group.

- Final purification and isolation of the target compound in its desired enantiomeric form.

Detailed Synthetic Steps

Protection of Amino and Carboxyl Groups

The amino function of phenylalanine is often protected using standard protecting groups such as tert-butyloxycarbonyl or acetamido groups to prevent undesired side reactions during subsequent steps. The carboxylic acid function is commonly protected by esterification, for example, as methyl or tert-butyl esters, to allow selective transformations on the aromatic ring without affecting the acid group.

Nitration of the Phenyl Ring

Nitration is a critical step to introduce the nitro group at the para position of the phenyl ring. This is typically performed by treating the protected phenylalanine derivative with nitric acid in a sulfuric acid medium at low temperatures (-10 to -20 °C) to control regioselectivity and minimize side reactions.

Introduction of the 2-Nitrobenzyl Ether Group

The 2-nitrobenzyl group is introduced by alkylation of the phenolic hydroxyl group formed after reduction of the nitro group or by direct etherification methods. For example, benzyl bromide derivatives bearing the 2-nitro substituent can be used to alkylate the phenol under basic conditions, often employing phase-transfer catalysts or other suitable bases to promote the reaction.

Reduction of Nitro to Amino Group

Selective reduction of the nitro group to an amino group is achieved using reductive media such as zinc and ammonium chloride in methanol/water mixtures or catalytic hydrogenation under controlled conditions. This step is crucial to convert the nitro substituent into the amino functionality required for further transformations.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Amino protection | tert-butyloxycarbonyl anhydride (Boc2O), base | 0 to 25 °C | >90 | Standard amine protection |

| Carboxyl protection | Esterification (e.g., methylation with diazomethane) | Room temperature | >85 | Protects acid group |

| Nitration | HNO3 in H2SO4 medium | -10 to -20 °C | 70-80 | Para-selective nitration |

| Ether formation | 2-nitrobenzyl bromide, base (e.g., K2CO3) | 20 to 50 °C | 75-85 | Alkylation of phenol group |

| Nitro reduction | Zn/NH4Cl in MeOH/H2O or catalytic hydrogenation | Room temperature | 80-90 | Converts nitro to amino |

| Deprotection | Acidic or basic hydrolysis | Variable | 80-95 | Removes Boc or ester groups |

Photocaging and Functional Applications

The 2-nitrobenzyl group acts as a photocage, which can be removed upon UV irradiation to release the free amino acid or reactive intermediate. This feature is exploited in genetic encoding of photocaged amino acids in proteins, enabling site-specific photoactivation and covalent bonding with target residues in vivo.

Research Outcomes and Discussion

- The genetic encoding of photocaged amino acids like 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid analogs has expanded the toolkit for protein engineering, allowing covalent targeting of multiple natural amino acid residues upon photoactivation.

- Synthetic challenges include controlling regioselectivity during nitration and achieving efficient ether formation without side reactions.

- The use of protecting groups and selective reduction techniques is critical to maintain the integrity of the amino acid backbone while introducing the photocaging group.

- Reaction optimization, such as solvent choice and temperature control, significantly affects yields and purity, as demonstrated in model studies involving related biaryl amino acid derivatives.

Chemical Reactions Analysis

Photochemical Reactions

The 2-nitrobenzyl group undergoes UV-induced cleavage, releasing the active amino acid and generating reactive intermediates:

-

UV-Activated Deprotection

Irradiation at 365 nm cleaves the 2-nitrobenzyl ether bond, producing a quinone methide (QM) intermediate and free phenolic hydroxyl group . -

Quinone Methide Reactivity

The QM intermediate reacts with nucleophilic residues (e.g., Cys, Lys, His, Trp) in proximity, enabling covalent bond formation. This reaction is leveraged for spatiotemporal control in protein crosslinking studies .

Photolysis Parameters:

| Parameter | Value |

|---|---|

| Optimal Wavelength | 365 nm |

| Irradiation Time | 5–30 minutes |

| Quantum Yield (Φ) | 0.08–0.12 |

Reactivity with Biological Macromolecules

The compound’s QM intermediate exhibits broad reactivity in biological systems:

| Target Residue | Reaction Type | Applications |

|---|---|---|

| Cysteine | Thioether Formation | Site-specific protein labeling |

| Lysine | Alkylation | Crosslinking membrane proteins |

| Histidine | Imidazole Adducts | Enzyme inhibition studies |

| Tryptophan | Indole Ring Addition | Protein-protein interaction mapping |

Notable Findings:

-

QM’s half-life (~10–20 ms) allows diffusion-limited reactions, enhancing crosslinking efficiency compared to azido-based probes .

-

In mammalian cells, photoactivated QM achieves covalent bond formation with >50% efficiency for proximal residues .

Comparative Analysis with Structural Analogs

The compound’s reactivity profile distinguishes it from related photocaged amino acids:

| Compound | Key Functional Group | Reactivity Scope |

|---|---|---|

| Target Compound | 2-Nitrobenzyl ether | 9+ residues (Cys, Lys, His, Trp, etc.) |

| O-(2-Nitrobenzyl)-tyrosine | Nitrobenzyl-Tyr | Limited to Tyr-containing sites |

| p-Azido-phenylalanine | Azide | Selective for Staudinger ligation |

Advantages:

Scientific Research Applications

Chemistry: O-(2-Nitrobenzyl)-L-tyrosine is used in the synthesis of complex organic molecules where temporary protection of functional groups is required. It allows for selective activation of specific sites within a molecule.

Biology: In molecular biology, this compound is used to study the dynamics of protein interactions and enzyme activities. By caging specific amino acids within proteins, researchers can control the timing and location of protein activation using light.

Medicine: The compound has potential applications in drug delivery systems where controlled release of active pharmaceutical ingredients is desired. It can be used to design photoresponsive drug carriers that release their payload upon exposure to light.

Industry: In the materials science industry, O-(2-Nitrobenzyl)-L-tyrosine is used in the development of photoresists and other photopatternable materials. These materials are essential in the fabrication of microelectronic devices and other high-precision applications.

Mechanism of Action

The mechanism of action of O-(2-Nitrobenzyl)-L-tyrosine involves the absorption of UV light by the 2-nitrobenzyl group, leading to its cleavage and the release of the free L-tyrosine. The photolysis process is highly efficient and can be controlled with great precision, making it ideal for applications requiring temporal and spatial control. The molecular targets and pathways involved are primarily related to the specific biomolecules or materials being studied or developed.

Comparison with Similar Compounds

Comparative Data Table

Discussion of Structural and Functional Implications

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound is strongly electron-withdrawing, which may reduce metabolic stability compared to halogenated analogs but enhance interactions with electron-rich biological targets.

- Biological Activity : While thiazole-containing analogs show antimycobacterial activity , the target compound’s nitro group could be explored for nitroreductase-activated prodrug applications, though this is speculative without direct data.

Biological Activity

2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid, also known as (S)-2-amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride, is a compound with significant biological activity. It is a derivative of L-tyrosine and has been studied for its potential applications in pharmacology, particularly in antibacterial and antifungal contexts.

- Molecular Formula : C₁₆H₁₆N₂O₅

- Molecular Weight : 316.31 g/mol

- CAS Number : 184591-51-3

- Structure : The compound features a nitrobenzyl group attached to the phenolic structure, which may influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2-amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid exhibit notable antibacterial properties. For instance, derivatives with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range widely, indicating varying degrees of potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| Compound C | 16.69 | C. albicans |

These findings suggest that the presence of specific functional groups, such as nitro or hydroxyl groups, enhances antibacterial activity by affecting the compound's interaction with bacterial cell walls or metabolic pathways .

Antifungal Activity

The antifungal properties of related compounds have also been explored. Research indicates that certain derivatives show significant inhibition against fungi such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity can vary, with some compounds achieving effective concentrations at sub-micromolar levels.

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| Compound D | 4.69 | B. subtilis |

| Compound E | 13.40 | P. aeruginosa |

| Compound F | 56.74 | Fusarium oxysporum |

The structure-activity relationship (SAR) studies reveal that modifications to the nitrobenzyl group can significantly alter the antifungal efficacy of these compounds .

Study on Antibacterial Efficacy

In a comparative study of various nitro-substituted phenols, it was found that compounds with electron-withdrawing groups like nitro groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This study highlighted the importance of molecular structure in determining biological activity and suggested potential pathways for drug development targeting bacterial infections .

Study on Antifungal Properties

Another study evaluated the antifungal properties of a series of tyrosine derivatives, including those similar to 2-amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid. The results indicated that the introduction of bulky substituents increased the antifungal potency against common pathogens, suggesting avenues for further research into therapeutic applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nitrobenzyl ether formation, followed by amino acid coupling. Key steps include:

- Protection of the phenolic hydroxyl group : Use 2-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Amino acid coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the amino acid moiety.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of 2-nitrobenzyl bromide) and temperature (50–60°C) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the nitrobenzyl ether (δ ~7.5–8.5 ppm for aromatic protons) and amino acid backbone (δ ~3.1–4.3 ppm for CH₂ and CH groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₆H₁₅N₂O₅: ~331.1 g/mol).

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Q. How can researchers evaluate the compound’s stability under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature. Analyze degradation via HPLC at intervals (e.g., 1, 3, 6 months).

- Light Sensitivity : Expose to UV light (254 nm) and monitor nitro group reduction using UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer :

- Dose-Response Curves : Test a wide concentration range (nM–mM) to identify non-linear effects or off-target interactions.

- Kinetic Assays : Use stopped-flow spectroscopy to measure binding constants (Kd) and compare with IC₅₀ values from inhibition assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding poses against crystal structures of target enzymes .

Q. How can the nitro group’s redox activity be exploited in designing photolabile probes for cellular studies?

- Methodological Answer :

- Photoactivation : Irradiate at 365 nm to cleave the nitrobenzyl group, releasing active moieties (e.g., fluorescent tags).

- Cellular Uptake : Use confocal microscopy to track localization pre-/post-irradiation. Validate specificity with knockout cell lines .

- Control Experiments : Include non-photoactivatable analogs to rule out dark toxicity .

Q. What thermodynamic data are critical for predicting this compound’s behavior in aqueous vs. lipid environments?

- Methodological Answer :

- LogP Measurement : Shake-flask method (octanol/water partition) to determine hydrophobicity. Expected LogP ~1.5–2.5 due to nitro and phenyl groups .

- Calorimetry : Isothermal titration calorimetry (ITC) to measure binding enthalpy with lipid bilayers or serum proteins .

Q. How can researchers address discrepancies in reported bioactivity across different cell lines?

- Methodological Answer :

- Cell Line Profiling : Test in ≥3 cell lines (e.g., HEK293, HeLa, primary fibroblasts) with varying expression levels of putative targets.

- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability .

- Transcriptomics : Perform RNA-seq to correlate bioactivity with pathway activation (e.g., NF-κB, MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.